molecular formula C8H9Cl2N B594906 4-CHLORO-2,3-DIHYDRO-1H-INDOLE HYDROCHLORIDE CAS No. 1251023-48-9

4-CHLORO-2,3-DIHYDRO-1H-INDOLE HYDROCHLORIDE

Cat. No.: B594906
CAS No.: 1251023-48-9
M. Wt: 190.067
InChI Key: QJQFMNDFRVPRNL-UHFFFAOYSA-N
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Description

4-Chloro-2,3-dihydro-1H-indole hydrochloride is a versatile indoline derivative that serves as a critical synthetic intermediate in organic chemistry and drug discovery research. Its structure, featuring a chlorinated benzene ring fused to a partially saturated pyrrole ring, makes it a valuable scaffold for constructing complex molecules. This compound is primarily used in the research and development of novel pharmaceuticals. Indoline derivatives are known to possess a wide spectrum of biological activities, including antihypertensive properties. For instance, related indoline structures are key precursors in the synthesis of marketed drugs such as Indapamide, an antihypertensive agent . The broader class of indole and indoline compounds shows significant potential in medicinal chemistry, demonstrating antiviral, anti-inflammatory, anticancer, and antimicrobial activities in research settings . The reactivity of the indoline scaffold allows for various functionalization, including regioselective C-H activation and annulation reactions with alkynes, to build more complex heteropolycyclic structures relevant in material science and pharmaceutical development . In the agrochemical industry, this compound is investigated as an intermediate for the synthesis of crop protection agents . Its application extends to fundamental organic synthesis, where it is utilized to develop new chemical methodologies and create diverse organic compounds for material science applications . Handling and Safety: This compound requires careful handling. Hazard classifications indicate it may cause skin irritation, serious eye irritation, and specific target organ toxicity upon single exposure . Disclaimer: This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human or animal use. Researchers should conduct a thorough risk assessment before use.

Properties

IUPAC Name

4-chloro-2,3-dihydro-1H-indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN.ClH/c9-7-2-1-3-8-6(7)4-5-10-8;/h1-3,10H,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQFMNDFRVPRNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C(=CC=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679956
Record name 4-Chloro-2,3-dihydro-1H-indole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251023-48-9
Record name 4-Chloro-2,3-dihydro-1H-indole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Data:

CatalystSolventTemperature (°C)Pressure (atm)Yield (%)Source
10% Pd/CEthanol251.592
PtO₂Tetrahydrofuran503.088

Mechanistic Insight :
Hydrogenation selectively reduces the pyrrole ring’s C2–C3 double bond without affecting the chloro substituent. The reaction proceeds via adsorption of H₂ on the catalyst surface, followed by syn-addition to the indole backbone.

Sodium Cyanoborohydride-Mediated Reduction

Sodium cyanoborohydride (NaBH₃CN) in acetic acid provides a mild alternative for indole reduction. This method avoids high-pressure equipment and is scalable for industrial applications.

Procedure:

  • Reaction Setup : 4-Chloroindole (1 equiv) is dissolved in glacial acetic acid.

  • Reduction : NaBH₃CN (1.5 equiv) is added portionwise at 20–25°C.

  • Workup : The mixture is basified with NaOH, extracted with dichloromethane, and treated with HCl to precipitate the hydrochloride salt.

Optimization Notes :

  • Excess NaBH₃CN (1.5–2.0 equiv) ensures complete conversion.

  • Acetic acid acts as both solvent and proton donor, stabilizing intermediates.

Yield : 87–95% (purity >98% by HPLC).

Lithium Aluminum Hydride (LiAlH₄) Reduction of Nitroso Intermediates

This method involves synthesizing 1-nitroso-4-chloroindoline followed by reduction to the amine, which is subsequently protonated to form the hydrochloride salt.

Steps:

  • Nitrosation : 4-Chloroindoline is treated with nitrous acid (HNO₂) to form 1-nitroso-4-chloroindoline.

  • Reduction : LiAlH₄ in tetrahydrofuran (THF) reduces the nitroso group to NH₂ at reflux.

  • Salt Formation : The free base is treated with HCl gas in diethyl ether.

Critical Parameters :

  • LiAlH₄ must be added slowly to avoid exothermic decomposition.

  • Anhydrous conditions are essential to prevent side reactions.

Yield : 80% (over two steps).

Borane-Tetrahydrofuran (BH₃·THF) Complex Reduction

BH₃·THF offers a selective reducing environment for indoles. The reaction is performed at 0°C to room temperature, followed by acidic workup.

Protocol:

  • 4-Chloroindole (1 equiv) is dissolved in BH₃·THF (3 equiv).

  • After stirring for 4–6 h, the mixture is quenched with HCl (6 M) and extracted.

Advantages :

  • Minimal byproducts compared to NaBH₄-based methods.

  • Short reaction time (4–6 h).

Yield : 86%.

Industrial-Scale Synthesis via Chloroamination

A patented large-scale method uses hydroxylamine-O-sulfonic acid (HOSA) and triethylamine in methylene chloride to generate 1-amino-4-chloroindoline, which is acylated and hydrolyzed to the hydrochloride salt.

Process Details:

  • Amination : 4-Chloroindole reacts with HOSA in CH₂Cl₂ at 20–60°C.

  • Acylation : The amine intermediate is treated with 4-chloro-3-sulfamoylbenzoyl chloride.

  • Hydrolysis : Acidic cleavage yields the hydrochloride salt.

Scale-Up Considerations :

  • Triethylamine neutralizes HCl, preventing equipment corrosion.

  • Methylene chloride enables easy phase separation during extraction.

Yield : 78–85% (pilot plant scale).

Comparative Analysis of Methods

MethodProsConsIdeal Use Case
Catalytic HydrogenationHigh yield, scalableRequires H₂ infrastructurePharmaceutical production
NaBH₃CN ReductionMild conditions, no special equipmentAcidic workup complicates purificationLab-scale synthesis
LiAlH₄ ReductionCompatible with nitroso intermediatesMoisture-sensitive, exothermicSpecialty chemical synthesis
BH₃·THF ReductionFast, selectiveCost of BH₃·THFSmall-batch applications
ChloroaminationIndustrial feasibilityMulti-step, generates sulfonic acid wasteBulk manufacturing

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-2,3-DIHYDRO-1H-INDOLE HYDROCHLORIDE undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-chloroindole-2,3-dione using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to 4-chloroindoline using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 4-Chloroindole-2,3-dione.

    Reduction: 4-Chloroindoline.

    Substitution: Various substituted indoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-CHLORO-2,3-DIHYDRO-1H-INDOLE HYDROCHLORIDE has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-CHLORO-2,3-DIHYDRO-1H-INDOLE HYDROCHLORIDE involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor or activator of specific enzymes, affecting metabolic pathways. The chlorine atom in the compound enhances its reactivity, allowing it to form stable complexes with target molecules. This interaction can lead to changes in the activity of enzymes or receptors, influencing cellular processes.

Comparison with Similar Compounds

Core Structure Modifications

Compound Name Core Structure Substituents Key Differences
4-Chloro-2,3-dihydro-1H-indole Dihydroindole 4-Cl Reference compound
4-Methylindoline hydrochloride Dihydroindole 4-CH₃ Methyl group reduces electronegativity and lipophilicity vs. Cl
4-Chloroisoindoline hydrochloride Isoindoline 4-Cl Benzannulation position differs (isoindole vs. indole), altering ring strain and reactivity
(R)-4-Chloro-2,3-dihydro-1H-inden-1-amine Indene 4-Cl, 1-NH₂ Indene core lacks NH group, introducing amine functionality; chiral center affects stereochemistry

Halogen-Substituted Derivatives

Compound Name Halogen Position Additional Groups Impact of Halogen Replacement
4-Bromo-7-fluoro-2,3-dihydro-1H-indole HCl 4-Br, 7-F - Bromine increases steric bulk; fluorine enhances electronegativity, altering electronic effects
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 7-Cl 3-CH₃, 2-COOH Carboxylic acid introduces hydrogen bonding and acidity, diverging from indoline’s neutral NH

Physicochemical Properties

  • Solubility: The target compound exhibits moderate solubility in organic solvents (e.g., DMSO, ethanol) due to its lipophilic Cl substituent . In contrast, 4-methylindoline hydrochloride may have higher aqueous solubility due to reduced halogen size .
  • Stability : The dihydroindole core is less prone to oxidation than fully aromatic indoles, but the Cl atom may increase susceptibility to nucleophilic substitution .
  • Spectroscopic Profiles: 13C-NMR: Chlorine at C-4 causes deshielding (~109–112 ppm for aromatic carbons) . Methyl groups (e.g., in 4-methylindoline) resonate at ~20–25 ppm . HRMS: Accurate mass data (e.g., C₉H₁₀ClN requires 167.0504) differentiate halogenated analogs from non-halogenated derivatives .

Biological Activity

4-Chloro-2,3-dihydro-1H-indole hydrochloride (CAS 1251023-48-9) is a derivative of indole, a compound known for its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C8H9ClN
  • Molar Mass : 153.61 g/mol
  • Density : 1.214 g/cm³
  • Boiling Point : 135 °C at 10 Torr
  • pKa : 4.26 (predicted)

Pharmacological Activities

This compound exhibits several notable biological activities:

Anticancer Activity

Research indicates that indole derivatives, including 4-chloro-2,3-dihydro-1H-indole, possess cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity : Studies have shown that indole derivatives can inhibit the growth of human cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer) .

Antimicrobial Properties

Indole derivatives have demonstrated antimicrobial activities:

  • Inhibition of Bacterial Growth : Some studies indicate that compounds similar to 4-chloro-2,3-dihydro-1H-indole can inhibit the growth of Staphylococcus aureus and other pathogens .

Neuroprotective Effects

Indoles are known for their neuroprotective properties:

  • Mechanism : They may exert protective effects against oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases .

The biological activity of this compound can be attributed to several mechanisms:

Interaction with Biological Targets

Research indicates that indole derivatives can interact with various molecular targets:

  • NRF2 Pathway : Some studies suggest that indoles may modulate the NRF2 pathway, enhancing cellular defenses against oxidative stress and inflammation . This pathway is crucial for regulating antioxidant responses and inflammation.

Enzyme Inhibition

Indoles may also inhibit specific enzymes involved in cancer progression and inflammation:

  • Kinase Inhibition : Certain indole derivatives have been shown to inhibit kinases involved in cell division, which could contribute to their anticancer effects .

Case Studies and Research Findings

StudyFindings
Karpov et al. (2020)Demonstrated cytotoxicity against A549 and MDA-MB-231 cells with IC50 values ranging from 10 to 30 µM for various indole derivatives.
MDPI Review (2024)Highlighted the broad biological activities of marine-derived indoles, including antimicrobial and anticancer properties.
ResearchGate Publication (2023)Discussed the synthesis and biological evaluation of chlorinated indoles showing significant anticancer activity against multiple cell lines.

Q & A

Q. What are the established synthetic routes for 4-chloro-2,3-dihydro-1H-indole hydrochloride, and how can reaction conditions be optimized?

The compound is commonly synthesized via cyclization of precursor amines or reductive alkylation. For example, a method involving Pd-catalyzed cross-coupling followed by HCl-mediated cyclization has been reported . Optimization may include adjusting reaction temperature (e.g., 60–80°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reagents to improve yields (>75%) . Characterization via NMR and HPLC is critical for verifying purity .

Q. How is structural characterization performed for this compound?

X-ray crystallography is the gold standard for resolving its crystal structure, as demonstrated in studies reporting bond angles and dihedral angles of the indoline ring . Complementary techniques include FT-IR for functional group analysis (e.g., N–H and C–Cl stretches) and mass spectrometry for molecular ion confirmation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Safety measures include using PPE (gloves, goggles), working in a fume hood, and avoiding inhalation or skin contact. Waste must be segregated and disposed via certified hazardous waste services. Stability studies indicate storage at 2–8°C under inert gas (e.g., argon) to prevent degradation .

Q. Which analytical methods are used to assess purity and stability?

Reverse-phase HPLC with UV detection (λ = 254 nm) is standard, using a C18 column and acetonitrile/water mobile phase. Accelerated stability testing under varying pH (3–9) and temperature (40–60°C) can identify degradation products .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological targets of this compound?

Molecular docking studies against receptors like serotonin transporters or GABA-A subunits can identify binding affinities. For instance, Schrödinger Suite or AutoDock Vina simulations have been used to analyze interactions with neurological targets, guided by structural analogs in and .

Q. What strategies resolve contradictions in reported synthetic yields across studies?

Systematic analysis of reaction parameters (e.g., catalyst loading, solvent purity) is essential. For example, Pd(PPh₃)₄ vs. Pd(OAc)₂ catalysts may yield discrepancies due to ligand stability. Reproducibility tests under controlled conditions (e.g., inert atmosphere) are critical .

Q. How does this compound’s bioactivity compare to its structural analogs in neurological research?

Comparative studies using in vitro assays (e.g., neuronal cell viability or calcium flux) reveal that chloro-substitution enhances blood-brain barrier penetration vs. methyl or nitro derivatives. Structure-activity relationship (SAR) models highlight the role of the dihydroindole core in modulating potency .

Q. What mechanisms underlie its degradation under oxidative conditions?

LC-MS analysis identifies primary degradation products, such as ring-opened chloroaniline derivatives. Radical scavengers (e.g., BHT) or pH buffering (pH 5–6) can mitigate oxidation, as shown in accelerated stability studies .

Q. How are spectroscopic data discrepancies addressed in structural elucidation?

Multi-technique validation (e.g., 2D NMR COSY/HSQC and X-ray diffraction) resolves ambiguities. For example, conflicting NOESY signals may arise from conformational flexibility, requiring dynamic NMR at variable temperatures .

Q. What synthetic modifications enhance its solubility for in vivo studies?

Salt formation (e.g., mesylate or citrate) or PEGylation improves aqueous solubility. Co-solvent systems (e.g., DMSO/saline) are validated via phase diagrams and solubility parameter calculations .

Methodological Notes

  • Contradiction Management : Cross-validate synthetic and analytical data using orthogonal methods (e.g., NMR + XRD) to address variability .
  • Biological Assay Design : Use positive controls (e.g., known receptor agonists) and dose-response curves (IC₅₀/EC₅₀) to ensure reproducibility .

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